molecular formula C10H12ClNO3 B13980393 2-(Chloromethyl)-3-(ethoxycarbonyl)-5-methylpyridine 1-oxide

2-(Chloromethyl)-3-(ethoxycarbonyl)-5-methylpyridine 1-oxide

Cat. No.: B13980393
M. Wt: 229.66 g/mol
InChI Key: TYVQJATUJRGQKB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(ethoxycarbonyl)-5-methylpyridine 1-oxide is an organic compound with a complex structure that includes a pyridine ring substituted with chloromethyl, ethoxycarbonyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-(ethoxycarbonyl)-5-methylpyridine 1-oxide typically involves multi-step organic reactions. One common method includes the chloromethylation of 3-(ethoxycarbonyl)-5-methylpyridine followed by oxidation to introduce the 1-oxide group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-(ethoxycarbonyl)-5-methylpyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the 1-oxide group back to a pyridine ring.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chloromethyl group.

Scientific Research Applications

2-(Chloromethyl)-3-(ethoxycarbonyl)-5-methylpyridine 1-oxide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-(ethoxycarbonyl)-5-methylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The chloromethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine 1-oxide
  • 3-(Ethoxycarbonyl)pyridine 1-oxide
  • 5-Methylpyridine 1-oxide

Comparison

Compared to these similar compounds, 2-(Chloromethyl)-3-(ethoxycarbonyl)-5-methylpyridine 1-oxide is unique due to the presence of all three substituents on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 2-(chloromethyl)-5-methyl-1-oxidopyridin-1-ium-3-carboxylate

InChI

InChI=1S/C10H12ClNO3/c1-3-15-10(13)8-4-7(2)6-12(14)9(8)5-11/h4,6H,3,5H2,1-2H3

InChI Key

TYVQJATUJRGQKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C([N+](=CC(=C1)C)[O-])CCl

Origin of Product

United States

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